molecular formula C16H17FN4O5 B11424909 dimethyl 1-{1-[(4-fluorophenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-{1-[(4-fluorophenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11424909
M. Wt: 364.33 g/mol
InChI Key: MIJROOIOBSUKGM-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 1-{1-[(4-FLUOROPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 1-{1-[(4-FLUOROPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative and a suitable nucleophile.

    Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate compound with an isocyanate or carbamoyl chloride.

    Carboxylation: The carboxylate groups can be introduced through carboxylation reactions using carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 1-{1-[(4-FLUOROPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,5-DIMETHYL 1-{1-[(4-FLUOROPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Research: It can be used as a probe to study biological processes and interactions at the molecular level.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 1-{1-[(4-FLUOROPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group and carbamoyl group can enhance its binding affinity and specificity. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Fluorophenyl Compounds: Compounds containing fluorophenyl groups with different functional groups.

    Carbamoyl Derivatives: Compounds with carbamoyl groups attached to different scaffolds.

Uniqueness

4,5-DIMETHYL 1-{1-[(4-FLUOROPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to the combination of its triazole ring, fluorophenyl group, carbamoyl group, and carboxylate groups. This unique combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17FN4O5

Molecular Weight

364.33 g/mol

IUPAC Name

dimethyl 1-[1-(4-fluoroanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C16H17FN4O5/c1-4-11(14(22)18-10-7-5-9(17)6-8-10)21-13(16(24)26-3)12(19-20-21)15(23)25-2/h5-8,11H,4H2,1-3H3,(H,18,22)

InChI Key

MIJROOIOBSUKGM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)N2C(=C(N=N2)C(=O)OC)C(=O)OC

Origin of Product

United States

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